molecular formula C12H20ClNO B3965840 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride

Cat. No.: B3965840
M. Wt: 229.74 g/mol
InChI Key: GDPQXUUUTXQYSY-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylbicyclo[321]octan-8-one;hydrochloride is a chemical compound with the molecular formula C12H19NO It is a bicyclic compound that contains a pyrrolidine ring fused to a bicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one typically involves the reaction of 1-pyrrolidinyl-1-cyclopentene with acrolein under specific conditions. The reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and bicyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-1-ylbicyclo[2.2.1]heptan-8-one: Similar bicyclic structure but with a different ring size.

    2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-8-one: Another bicyclic compound with a larger ring system.

    2-Pyrrolidin-1-ylbicyclo[4.2.1]nonan-8-one: Similar structure with an additional ring.

Uniqueness

2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c14-12-9-3-5-10(12)11(6-4-9)13-7-1-2-8-13;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPQXUUUTXQYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3CCC2C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride
Reactant of Route 2
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride
Reactant of Route 4
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride
Reactant of Route 5
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride
Reactant of Route 6
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one;hydrochloride

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